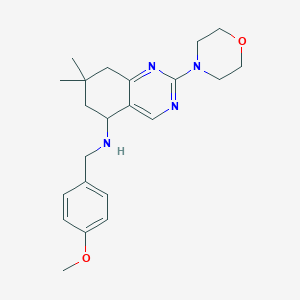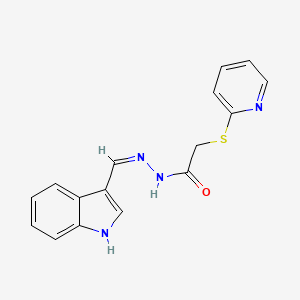![molecular formula C16H26N2O B6070183 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological and pathological processes. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is widely distributed in the central and peripheral nervous systems.
Wirkmechanismus
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide exerts its biological effects by binding to its specific receptors, which are widely expressed in various tissues. The binding of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide to its receptors activates several intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways regulate various cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has several biochemical and physiological effects, including vasodilation, neurotransmitter release, and regulation of immune function. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been shown to increase blood flow to various tissues, including the brain, heart, and skeletal muscles. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide also regulates the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. In addition, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide modulates the activity of immune cells, including T cells, B cells, and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide in lab experiments is its high specificity and potency. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has a high affinity for its specific receptors, which allows for precise modulation of cellular processes. Another advantage of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide in lab experiments is its cost, as the synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide can be expensive. In addition, the biological effects of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide may vary depending on the experimental conditions and the cell type used.
Zukünftige Richtungen
Several future directions for research on 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide include the development of novel 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide's biological effects, and the evaluation of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide's therapeutic potential in various diseases. In addition, the development of new methods for the delivery of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide to target tissues and cells may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product. The purity and yield of the synthesized peptide can be optimized by using different protecting groups and coupling reagents.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Several studies have shown that 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure. In addition, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide has been shown to inhibit the growth and metastasis of various cancer cells.
Eigenschaften
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12(2)14-7-5-13(6-8-14)10-18-9-3-4-15(11-18)16(17)19/h5,14-15H,1,3-4,6-11H2,2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJLLMMPZHISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B6070106.png)

![1-{(benzoylimino)[(4,6-dimethyl-2-pyrimidinyl)amino]methyl}-4-piperidinecarboxamide](/img/structure/B6070121.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B6070125.png)
![(2-{[1-(4-ethoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6070146.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide](/img/structure/B6070161.png)
![3-ethoxy-4-hydroxybenzaldehyde {5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B6070162.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6070171.png)
![3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6070178.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[4-(1-pyrrolidinylmethyl)benzyl]acetamide](/img/structure/B6070189.png)

![7-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070200.png)